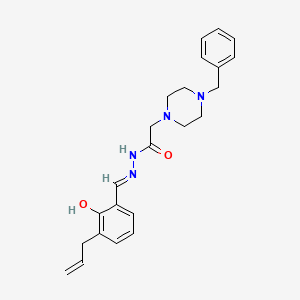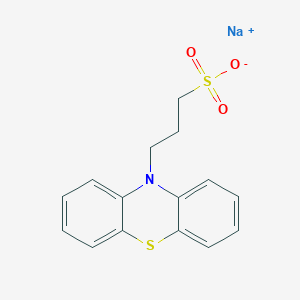
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Vue d'ensemble
Description
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a chemical compound with the CAS Number: 101199-38-6 . It has a molecular weight of 343.4 and its IUPAC name is sodium 3-(10H-phenothiazin-10-yl)-1-propanesulfonate .
Synthesis Analysis
The synthesis of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate involves the reaction of sodium hydride with phenothiazine in tetrahydrofuran under an argon atmosphere . The mixture is shaken at room temperature for one hour and then at 50°C for 30 minutes, forming the phenothiazine anion . After cooling to 0°C, a solution of 1,3-propanesultone in tetrahydrofuran is added . The mixture is stirred at 0°C for thirty minutes and then at room temperature for another thirty minutes . The product precipitates in crystalline form and is separated from the solution by filtration and washed thoroughly first with tetrahydrofuran and then with ether .Molecular Structure Analysis
The InChI code for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is 1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 . The InChI key is VKGYKXFNSKEHED-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique
- Specific Scientific Field : Biological and Analytical Studies
- Summary of the Application : Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is used in the development of a portable chemiluminescence imaging immunoassay . This immunoassay is designed for the simultaneous detection of different isoforms of prostate specific antigen in serum .
- Results or Outcomes : The use of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate in this application allows for the sensitive and accurate detection of different isoforms of prostate specific antigen in serum . This can be crucial in the early detection and monitoring of prostate cancer.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has potential applications in the field of portable chemiluminescence imaging immunoassays . It can be used for the simultaneous detection of different isoforms of prostate specific antigen in serum , which could have significant implications for the diagnosis and monitoring of prostate cancer.
Propriétés
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
CAS RN |
101199-38-6 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

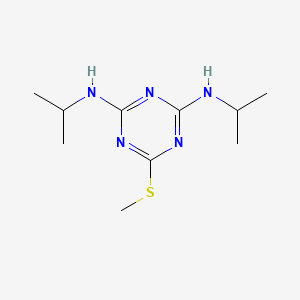
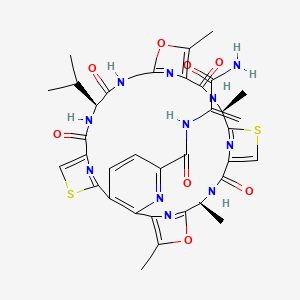
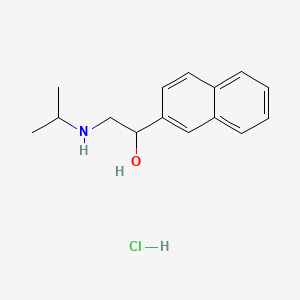
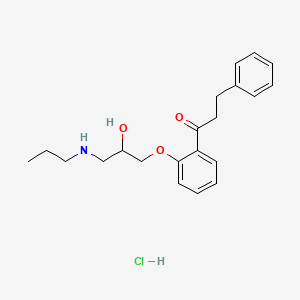
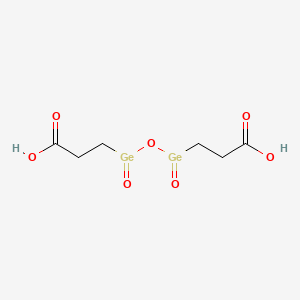
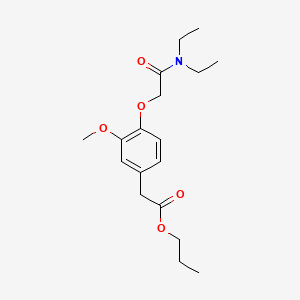
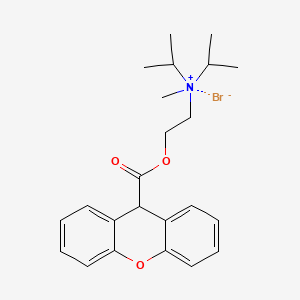
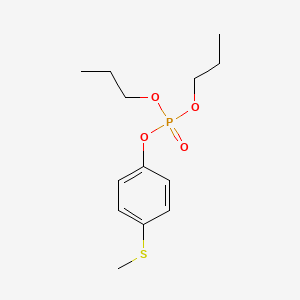
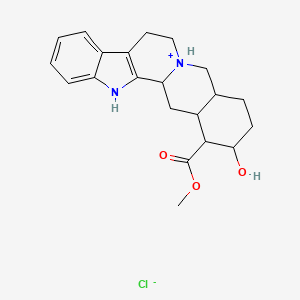
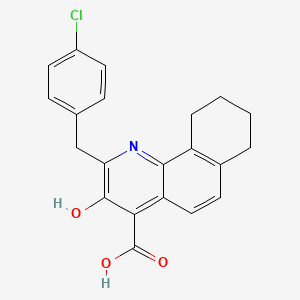
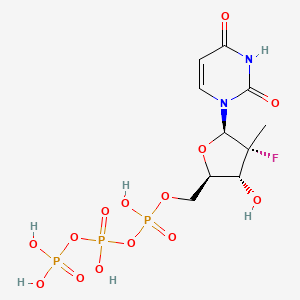
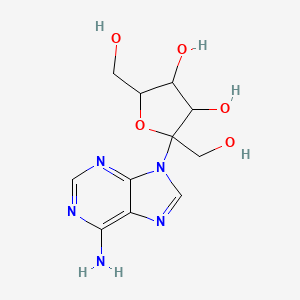
![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)
